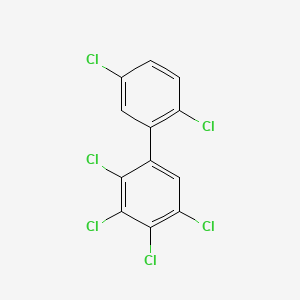

2,2',3,4,5,5'-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 .

Molecular Structure Analysis

The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl consists of two benzene rings with six chlorine atoms attached at the 2, 2’, 3, 4, 5, and 5’ positions . The molecular weight is 360.878 .Physical And Chemical Properties Analysis

2,2’,3,4,5,5’-Hexachlorobiphenyl has a melting point of 85°C, a boiling point of 446.99°C (rough estimate), and a density of 1.5940 (rough estimate) . Its water solubility is 7.55ug/L at 20 ºC .Aplicaciones Científicas De Investigación

Solubility in Supercritical Fluids

Research by Anitescu and Tavlarides (1999) investigated the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,5,5'-hexachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol. They found that both n-butane and methanol increased the solubility of all PCB congeners studied, including this compound, in supercritical carbon dioxide (Anitescu & Tavlarides, 1999).

Toxicity Estimation Using Molecular Descriptors

Eddy (2020) conducted a study to relate the toxicity of PCBs, including this compound, to molecular descriptors through quantitative structure toxicity relationship. The study derived equations for estimating the theoretical LD50 values of PCBs, indicating a way to estimate the degree of toxicity of PCBs like this compound (Eddy, 2020).

Effects on Hepatic Microsomal Enzyme Activity

Stonard and Greig (1976) explored the effects of hexachlorobiphenyl isomers, including this compound, on hepatic microsomal drug metabolism and hepatic porphyrins in rats. Their findings suggested a relationship between enzyme induction patterns and the onset of hepatic porphyrin accumulation (Stonard & Greig, 1976).

Metabolic Behavior in Animals

Hutzinger et al. (1972) studied the metabolic behavior of hexachlorobiphenyl isomers in pigeons, rats, and brook trout, finding that these animals metabolize different PCB isomers, including this compound, into various hydroxylated derivatives (Hutzinger et al., 1972).

In Vitro Metabolism Studies

Ariyoshi et al. (1992) investigated the metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl in vitro using liver microsomes, suggesting new insights into the metabolic pathways and intermediates involved in PCB metabolism (Ariyoshi et al., 1992).

Fecal Excretion and Tissue Distribution Studies

Haraguchi et al. (1997) conducted a comparative study on the formation of hydroxy and sulfur-containing metabolites from different chlorinated biphenyls, including this compound, in rats. They analyzed the excretion and tissue distribution of these metabolites, providing insights into the metabolic fate of PCBs in biological systems (Haraguchi et al., 1997).

Mecanismo De Acción

Target of Action

2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a type of polychlorinated biphenyl (PCB), a group of organic compounds that were widely used in various industries until their production was banned due to environmental and health concerns .

Mode of Action

For instance, some PCBs have been found to disrupt endocrine function by mimicking or blocking hormones, which can lead to a variety of health effects .

Biochemical Pathways

For example, one study found that exposure to a different PCB congener significantly altered circadian rhythms and the expression of clock and metabolic genes .

Pharmacokinetics

Studies on similar compounds suggest that pcbs are highly persistent in the environment and can accumulate in the body over time . They are lipophilic, meaning they tend to accumulate in fatty tissues, and they can be metabolized by the body, although this process is often slow .

Result of Action

For example, some PCBs have been found to induce oxidative stress, disrupt cell signaling pathways, and alter gene expression .

Action Environment

The action of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the bioavailability and toxicity of PCBs can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, because PCBs are persistent organic pollutants, they can remain in the environment for long periods of time and can be transported long distances, leading to widespread exposure .

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKLGIYGBLTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074174 | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52112-04-6, 52712-04-6 | |

| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

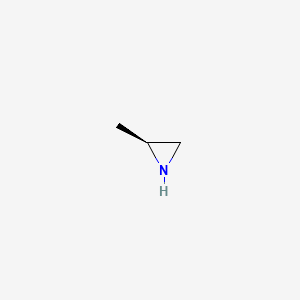

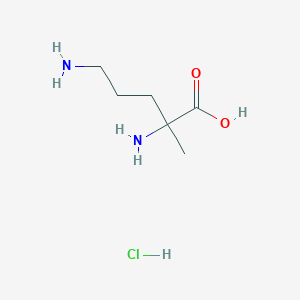

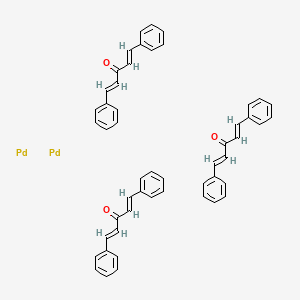

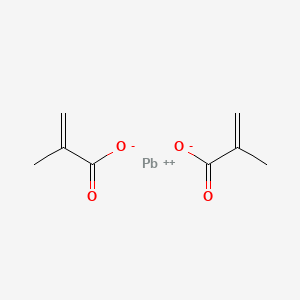

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)

![Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium](/img/structure/B3426453.png)

![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B3426472.png)

![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)